Tert-butyl 2-(naphthalen-2-yl)piperazine-1-carboxylate
Description
Tert-butyl 2-(naphthalen-2-yl)piperazine-1-carboxylate is a piperazine derivative featuring a naphthalene substituent at the 2-position of the piperazine ring and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules. The Boc group enhances solubility and stability during synthetic processes, while the naphthalene moiety contributes to aromatic interactions in target binding, making it valuable in drug discovery pipelines .
The synthesis typically involves coupling tert-butyl piperazine-1-carboxylate with 2-naphthoyl chloride under basic conditions, followed by deprotection to yield intermediates for further functionalization . Its structural complexity and versatility have led to applications in anticancer agents and proteolysis-targeting chimeras (LYMTACs) .
Properties
Molecular Formula |
C19H24N2O2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
tert-butyl 2-naphthalen-2-ylpiperazine-1-carboxylate |
InChI |
InChI=1S/C19H24N2O2/c1-19(2,3)23-18(22)21-11-10-20-13-17(21)16-9-8-14-6-4-5-7-15(14)12-16/h4-9,12,17,20H,10-11,13H2,1-3H3 |
InChI Key |
ZWISIHYADOXSAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(naphthalen-2-yl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Naphthalene Moiety: The naphthalene group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the piperazine derivative with a naphthalene-based electrophile, such as naphthyl chloride, in the presence of a base like potassium carbonate.
Protection with Tert-butyl Group: The final step involves the protection of the piperazine nitrogen with a tert-butyl group. This is typically done using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of piperazine and naphthalene intermediates.
Optimization of Reaction Conditions: Use of optimized reaction conditions to ensure high yield and purity.
Purification: Industrial purification techniques such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can occur at the piperazine ring, potentially leading to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Naphthoquinones and related derivatives.
Reduction: Secondary amines and reduced piperazine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-(naphthalen-2-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. It can interact with various biological targets, making it a candidate for drug development, particularly in the areas of neurology and oncology.
Medicine
Medically, derivatives of this compound are explored for their therapeutic potential. They may exhibit activity against certain types of cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and advanced composites. Its structural properties contribute to the enhancement of material performance.
Mechanism of Action
The mechanism of action of tert-butyl 2-(naphthalen-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the naphthalene moiety can intercalate with DNA, affecting gene expression. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Substituent Effects on Piperazine Derivatives
Piperazine derivatives vary significantly based on substituents at the 1- and 2-positions. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Positional Isomerism and Steric Effects
- 2-Position Substitution: Compounds like the target molecule and tert-butyl 2-(1H-indol-3-yl)piperazine-1-carboxylate exhibit enhanced steric bulk compared to 4-position analogues.
- 4-Position Substitution : Derivatives such as tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate prioritize electronic effects (e.g., trifluoromethyl groups enhance metabolic stability) over steric interactions.
Electronic and Functional Group Influence
- Aromatic vs. Aliphatic Substituents : Naphthalene (target) and indole provide π-π stacking capabilities, advantageous in protein binding. In contrast, aliphatic groups like propyl prioritize hydrophobic interactions without aromaticity.
- Electron-Withdrawing Groups: The cyano and formyl groups in tert-butyl 4-(2-cyano-4-formylphenyl)piperazine-1-carboxylate increase reactivity for nucleophilic additions, unlike the electron-rich naphthalene.
Q & A
Q. What are the key synthetic routes for synthesizing tert-butyl 2-(naphthalen-2-yl)piperazine-1-carboxylate?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. Common steps include:
- Step 1 : Reacting piperazine derivatives with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to introduce the Boc-protected piperazine core .
- Step 2 : Coupling the naphthalen-2-yl group via Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination, using palladium catalysts (e.g., Pd(PPh₃)₄) and ligands like XPhos .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/petroleum ether gradients) or recrystallization . Key Reaction Conditions :
| Parameter | Example Values | Source |
|---|---|---|
| Solvent | Toluene, DCM, THF | |
| Catalyst | Pd(PPh₃)₄, [PdCl₂(dppf)] | |
| Temperature | 60–100°C (microwave-assisted) | |
| Yield Optimization | Adjusting solvent polarity |
Q. Which analytical techniques are critical for confirming structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and Boc-group integrity (e.g., tert-butyl singlet at δ 1.46 ppm) .
- Mass Spectrometry (LCMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 372.2 for intermediates) .
- HPLC : Monitor purity (>97%) and detect side products .
Advanced Research Questions
Q. How can computational chemistry optimize the compound’s interaction with biological targets?
Molecular docking and density functional theory (DFT) studies predict binding affinities to receptors (e.g., serotonin or dopamine receptors). For example:
- 3D Conformational Analysis : The naphthalene moiety’s planarity enhances π-π stacking with aromatic residues in receptor pockets .
- Solvent Accessibility : The tert-butyl group’s hydrophobicity improves blood-brain barrier penetration, modeled using MD simulations . Case Study : A 2025 study linked substituent electronic effects (fluorine vs. methoxy groups) to activity in neurotransmitter pathways .
Q. How do reaction conditions influence regioselectivity in coupling reactions?
Contradictions in yield and selectivity arise from:
- Catalyst Choice : Pd(OAc)₂/XPhos vs. PdCl₂(dppf) alters coupling efficiency for aryl halides .
- Solvent Effects : Polar aprotic solvents (DMF) favor nucleophilic substitution, while toluene minimizes side reactions . Resolution Strategy :
- Use thin-layer chromatography (TLC) to monitor intermediate formation .
- Adjust reaction time (e.g., 3–16 hours) and temperature gradients to suppress byproducts .
Q. What methodologies address discrepancies in biological activity data?
Conflicting results in receptor binding assays may stem from:
- Stereochemical Purity : Chiral HPLC separates enantiomers (e.g., (R)- vs. (S)-configurations) .
- Metabolic Stability : Incubation with liver microsomes identifies rapid degradation pathways (e.g., CYP450 oxidation) . Example : A 2023 study resolved contradictory IC₅₀ values by standardizing assay buffers (pH 7.4 vs. 6.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
